1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide
Description
1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is a sulfonamide derivative featuring a fluorophenyl group and a thiophen-3-yl ethylamine side chain. This compound’s structure combines aromatic fluorine substitution with a sulfur-containing heterocycle (thiophene), which may enhance its binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S2/c14-13-3-1-2-12(8-13)10-19(16,17)15-6-4-11-5-7-18-9-11/h1-3,5,7-9,15H,4,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWQBGHFHWXNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenyl and thiophen-3-yl ethyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been explored for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new chemical processes and products.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
TFM-4AS-1 and Cl-4AS-1 ()
These compounds share a sulfonamide core but differ in their substituents:
- TFM-4AS-1 contains a trifluoromethylphenyl group and a complex indenoquinoline scaffold.
- Cl-4AS-1 substitutes the trifluoromethyl group with a chlorophenyl moiety.
| Property | Target Compound | TFM-4AS-1 | Cl-4AS-1 |
|---|---|---|---|
| Aromatic Substituent | 3-Fluorophenyl | 2-Trifluoromethylphenyl | 2-Chlorophenyl |
| Core Structure | Linear sulfonamide | Indenoquinoline-fused bicyclic | Indenoquinoline-fused bicyclic |
| Electron Effects | Moderate electron withdrawal (F) | Strong electron withdrawal (CF₃) | Moderate electron withdrawal (Cl) |
Key Differences :
- The trifluoromethyl group in TFM-4AS-1 enhances lipophilicity and metabolic resistance compared to the fluorine in the target compound .
- The indenoquinoline core in TFM-4AS-1 and Cl-4AS-1 may confer steric hindrance, reducing accessibility to certain targets compared to the linear structure of the target compound.
Ferrocene-Containing Sulfonamide (Compound 37, )
This analog includes a ferrocenylmethylidene group and a thiophen-2-yl substituent:
- Structural Feature : A bicyclo[2.2.1]heptane framework with a ferrocene moiety.
- Functional Impact: The ferrocene group introduces redox activity, which is absent in the target compound. The thiophen-2-yl group (vs.
Oxazolidine-Based Sulfonamides ()
These compounds feature oxazolidinone rings and trifluoromethylphenyl groups:
- Example : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide.
- The trifluoromethyl groups enhance hydrophobicity but may reduce solubility .
Indole-Based Sulfonamide ()
The compound 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide includes an indole-sulfonyl group and a trifluoromethylphenyl acetamide chain:
N-[2-({1-[4-(Trifluoromethoxy)phenyl]ethyl}amino)ethyl]methanesulfonamide ()
This analog substitutes the thiophen-3-yl group with a trifluoromethoxyphenyl-ethylamine chain:
- The ethylaminoethyl chain may improve solubility but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
